3-(2-Dodecen-1-yl)dihydro-2,5-furandione, also known as 2-Dodecen-1-yl(-)succinic anhydride, is a chemical compound with the molecular formula and a molecular weight of approximately 266.3758 g/mol. This compound is classified under the category of unsaturated dicarboxylic anhydrides, which are derivatives of succinic anhydride. It possesses a unique structure that incorporates both a dodecenyl chain and a furan ring, making it notable for various applications in organic synthesis and material science.
The compound can be synthesized from its precursors through various organic reactions. It is primarily derived from dodecenoic acid and succinic anhydride, which are common starting materials in organic chemistry.
3-(2-Dodecen-1-yl)dihydro-2,5-furandione falls under the classification of:
The synthesis of 3-(2-Dodecen-1-yl)dihydro-2,5-furandione typically involves the following methods:
The reaction conditions often include:
The molecular structure of 3-(2-Dodecen-1-yl)dihydro-2,5-furandione features:
The InChIKey for this compound is UYCICMIUKYEYEU-ZHACJKMWSA-N, and its structural representation can be visualized using molecular modeling software. The compound exhibits geometric isomerism due to the presence of the double bond in the dodecenyl chain.
3-(2-Dodecen-1-yl)dihydro-2,5-furandione can participate in various chemical reactions:
These reactions often require specific conditions such as:
The mechanism of action for 3-(2-Dodecen-1-yl)dihydro-2,5-furandione primarily revolves around its reactivity due to the unsaturated bond and carbonyl groups.
Kinetic studies may reveal that these reactions follow first-order kinetics concerning the concentration of nucleophiles or radicals present in the system.
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can be used to study melting points and thermal stability.
3-(2-Dodecen-1-yl)dihydro-2,5-furandione has several scientific uses:
This compound's unique properties make it valuable across multiple fields including materials science, organic synthesis, and food chemistry.
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